What are the physical and chemical properties of Ethyl benzoylphosphonate?
What are the physical and chemical properties of Ethyl benzoylphosphonate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl Benzoylphosphonate. Due to the prevalence of information on the closely related "Diethyl Benzylphosphonate" in scientific literature, this document focuses on clarifying the distinct properties of the benzoyl derivative, which features a carbonyl group directly attached to the phosphorus atom. This structural feature imparts unique reactivity to Diethyl Benzoylphosphonate, making it a valuable reagent in organic synthesis. This guide summarizes available quantitative data, details relevant experimental protocols, and illustrates key chemical transformations.
Physical and Chemical Properties
Quantitative data for Diethyl Benzoylphosphonate is compiled below. It is important to note that comprehensive physical property data for this specific compound is not as widely available as for its benzyl analogue.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅O₄P | |
| Molecular Weight | 242.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is 106-108 °C at 1 mmHg. |
| Density | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is 1.095 g/mL at 25 °C. |
| Refractive Index | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is n20/D 1.497. |
| Solubility | Insoluble in water | General solubility for similar phosphonates. |
| ¹H NMR (CDCl₃) | δ 1.12 (t, 3H), 1.35 (t, 3H), 4.77 (d, 1H) | [2] |
| ³¹P NMR (CDCl₃) | δ 22.2 ppm | [2] |
| IR Spectroscopy | C=O stretch, P=O stretch, P-O-C stretch | General characteristic peaks for acylphosphonates.[3] |
| Mass Spectrometry | Molecular ion peak expected at m/z 242.07 |
Experimental Protocols
Synthesis of Diethyl Benzoylphosphonate
A common method for the synthesis of acylphosphonates is the Arbuzov reaction between an acyl halide and a trialkyl phosphite.[3]
Procedure:
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To a solution of benzoyl chloride in an inert solvent (e.g., toluene), triethyl phosphite is added dropwise at a controlled temperature (typically 0 °C to room temperature).
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The reaction mixture is stirred for several hours until the evolution of ethyl chloride ceases.
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The solvent and any unreacted starting materials are removed under reduced pressure.
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The crude Diethyl Benzoylphosphonate can be purified by vacuum distillation or column chromatography.
A specific synthesis is described as follows: Triethyl phosphite is added dropwise to neat benzoyl chloride at 0 °C, and the mixture is stirred at room temperature for 3 hours. The resulting Diethyl Benzoylphosphonate is often used without further purification.[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A small amount of the purified Diethyl Benzoylphosphonate is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹H NMR: The spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz). Expected signals include triplets for the methyl protons and quartets for the methylene protons of the ethyl groups, and signals for the phenyl protons.
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¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups.
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³¹P NMR: This is a key technique for characterizing organophosphorus compounds. A single peak is expected for Diethyl Benzoylphosphonate, with a chemical shift characteristic of acylphosphonates.[2]
Infrared (IR) Spectroscopy:
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Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an ATR-FTIR spectrometer.
-
Analysis: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O), the phosphoryl group (P=O), and the P-O-C linkages.[3]
Mass Spectrometry (MS):
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Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can help confirm the structure of the compound.
Chemical Reactivity and Signaling Pathways
Diethyl Benzoylphosphonate is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbonyl group and the phosphonate moiety.
Pudovik Reaction
Acylphosphonates can participate in Pudovik-type reactions, which involve the addition of a nucleophile to the carbonyl group. A general mechanism for the base-catalyzed Pudovik reaction is shown below.[5][6]
Caption: Generalized Pudovik reaction mechanism.
Horner-Wadsworth-Emmons Reaction
While Diethyl Benzoylphosphonate itself is not the typical substrate for the Horner-Wadsworth-Emmons (HWE) reaction, it can be a precursor to phosphonates that are. The HWE reaction is a widely used method for the synthesis of alkenes. The general mechanism is depicted below.[7][8]
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of Diethyl Benzoylphosphonate.
Caption: Synthesis and purification workflow.
Conclusion
Diethyl Benzoylphosphonate is a reactive organophosphorus compound with significant potential in synthetic chemistry. Its distinct properties, stemming from the benzoyl moiety, differentiate it from the more commonly cited Diethyl Benzylphosphonate. This guide provides a foundational understanding of its characteristics and handling for professionals in research and drug development. Further investigation into its physical properties and reaction scope is warranted to fully exploit its synthetic utility.
References
- 1. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
